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Introduction

C-X-C chemokine receptor type 7 (CXCRY7), also known as atypical chemokine receptor 3
(ACKR3), is a key regulator of angiogenesis, the formation of new blood vessels from pre-
existing ones. It is a G-protein-coupled receptor that primarily signals through the [3-arrestin
pathway.[1][2] Its principal ligand is the chemokine CXCL12 (also known as stromal cell-derived
factor-1 or SDF-1), for which it has a higher binding affinity than the classical CXCL12 receptor,
CXCRA4.[1] CXCRY7 is also a receptor for CXCL11 (interferon-inducible T-cell alpha
chemoattractant or I-TAC).[1]

CXCRY7 is expressed on various cell types involved in angiogenesis, including endothelial cells
(ECs) and endothelial progenitor cells (EPCs).[3] Its role in angiogenesis is complex and can
involve promoting EC and EPC proliferation, migration, adhesion, and survival. Modulation of
CXCRY7 activity, therefore, presents a promising avenue for therapeutic intervention in diseases
where angiogenesis is dysregulated, such as cancer and ischemic conditions.

These application notes provide an overview of the role of CXCR7 in angiogenesis and
detailed protocols for studying the effects of a representative CXCR7 modulator on key
angiogenic processes. For the purpose of these notes, "CXCR7 Modulator 1" will be used as a
placeholder for a synthetic small molecule modulator of CXCR?7.
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CXCRY?7 Signaling in Angiogenesis

Upon ligand binding (CXCL12 or CXCL11), CXCR7 does not typically activate canonical G-
protein signaling pathways. Instead, it preferentially recruits 3-arrestin. This interaction can lead
to the activation of downstream signaling cascades, including the phosphorylation of Akt and
extracellular signal-regulated kinase (ERK1/2). These pathways are crucial for cell survival,
proliferation, and migration.

CXCRY7 can also form heterodimers with CXCR4, modulating its signaling. This crosstalk adds
another layer of complexity to the CXCL12/CXCR4/CXCRY7 signaling axis in angiogenesis.
Furthermore, CXCR7 can act as a scavenger receptor, internalizing and degrading CXCL12 to
create local chemokine gradients, thereby influencing CXCR4-mediated cell migration.
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Caption: Simplified CXCR7 Signaling Pathway in Angiogenesis.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b2523275?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2523275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Quantitative Data on the Effects of CXCR7
Modulator 1

The following tables summarize representative quantitative data on the effects of CXCR7
modulation on key angiogenic processes. Data is compiled from studies using various CXCR7
modulators and siRNA.

Table 1: Effect of CXCR7 Modulator 1 on In Vitro Tube Formation by Endothelial Cells

Result (Fold
Treatment Parameter
o Change vs. Reference
Condition Measured
Control)
SDF-1 (100 ng/mL) Tube Length 24+0.48
SDF-1 + CXCRY7
, Tube Length 1.40+0.13
Antagonist (CCX733)
High Glucose (HG) Tube Length ~0.5
HG + CXCR7 Agonist
Tube Length ~1.0 (rescued)
(TC14012)
Control siRNA + HG Tube Length ~0.5
CXCR7 siRNA + HG + ~0.5 (rescue
Tube Length )
TC14012 abolished)

Table 2: Effect of CXCR7 Modulator 1 on Endothelial Cell Migration
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Treatment Parameter Result (% Migration
Condition Measured vs. Control)

Reference

) Scratch Recovery
High Glucose (HG) ~50%
Area

HG + CXCR7 Agonist  Scratch Recovery
~90% (rescued)

(TC14012) Area
) Scratch Recovery
Control siRNA + HG ~50%
Area
CXCR7 siRNA+ HG +  Scratch Recovery ~50% (rescue
TC14012 Area abolished)
CXCR7 Knockdown Migrated Cells ~40% decrease

Experimental Protocols

The following are detailed protocols for key experiments to study the role of CXCR7 Modulator

1 in angiogenesis.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a

basement membrane matrix.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b2523275?utm_src=pdf-body
https://www.benchchem.com/product/b2523275?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2523275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Coat 96-well plate with
Basement Membrane Matrix (BME)
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onto the BME

l
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l
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Caption: Workflow for the In Vitro Tube Formation Assay.

Materials:

o Human Umbilical Vein Endothelial Cells (HUVECS)

o Endothelial Cell Growth Medium (e.g., EGM-2)

» Basement Membrane Extract (BME), such as Matrigel®
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96-well tissue culture plates

CXCR7 Modulator 1 (and vehicle control)

Angiogenic stimulus (e.g., recombinant human SDF-1/CXCL12)
Calcein AM (for fluorescent visualization, optional)

Inverted microscope with a camera

Image analysis software (e.g., ImageJ)

Protocol:

Thaw the BME on ice overnight at 4°C.
Pre-cool a 96-well plate and pipette tips at 4°C.

Add 50 pL of cold, liquid BME to each well of the pre-cooled 96-well plate. Ensure the entire
surface of the well is covered.

Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

Culture HUVECSs to ~80% confluency. Harvest the cells using trypsin and resuspend them in
a serum-reduced medium.

Prepare cell suspensions containing HUVECs (1 x 1074 to 2 x 1074 cells per well) with the
desired concentrations of CXCR7 Modulator 1, vehicle control, and/or angiogenic factors.

Carefully add 100 pL of the cell suspension to each BME-coated well.
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.
Monitor tube formation at regular intervals using an inverted microscope.

After incubation, capture images of the tube networks. If using Calcein AM, incubate the cells
with the dye for 30 minutes before imaging.
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Quantify the extent of tube formation by measuring parameters such as total tube length,
number of branch points, and total network area using image analysis software.

In Vitro Cell Migration (Wound Healing/Scratch) Assay

This assay measures the two-dimensional migration of endothelial cells.

Materials:

HUVECs

Endothelial Cell Growth Medium

24-well tissue culture plates

Pipette tips (p200) or a cell scraper

CXCR7 Modulator 1 (and vehicle control)

Mitomycin C (optional, to inhibit cell proliferation)

Inverted microscope with a camera

Image analysis software

Protocol:

Seed HUVECSs in a 24-well plate and grow them to a confluent monolayer.

Optional: Treat the cells with Mitomycin C (10 pg/mL) for 2 hours to inhibit proliferation,
ensuring that the observed effect is due to cell migration.

Create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip.

Gently wash the wells with PBS to remove detached cells.

Replace the medium with fresh medium containing CXCR7 Modulator 1 or vehicle control.

Place the plate on a microscope stage with an environmental chamber (37°C, 5% CO2).
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» Capture images of the scratch at time O and at regular intervals (e.g., every 4-6 hours) for up
to 24 hours.

o Quantify cell migration by measuring the change in the width of the cell-free area over time
using image analysis software.

In Vivo Matrigel Plug Assay

This in vivo assay evaluates angiogenesis by implanting a Matrigel plug containing angiogenic
factors and the test compound into mice.

Mix ice-cold Matrigel with
angiogenic factors (e.g., bFGF, VEGF)
and CXCR7 Modulator 1

Subcutaneously inject the mixture
into the flank of mice
Matrigel solidifies into a plug
at body temperature
Host cells, including endothelial cells,
infiltrate the plug
After 7-14 days, excise the
Matrigel plug
G\nalyze the plug for angiogenesis]

Quantify hemoglobin content Immunohistochemistry for
(Drabkin's reagent) endothelial markers (e.g., CD31)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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